molecular formula C17H18N2O6 B5765492 N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide

N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B5765492
M. Wt: 346.3 g/mol
InChI Key: YTWHVLPTJFODII-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide is an organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with dimethoxy, ethoxy, and nitro groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as high-throughput crystallization and advanced purification methods are employed to achieve the desired quality and quantity .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions include various substituted benzamides, amines, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing RNA synthesis. This interaction disrupts bacterial gene transcription and exhibits potent antimicrobial activity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group, in particular, plays a crucial role in its antimicrobial activity, setting it apart from other derivatives .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-4-25-15-8-5-11(9-14(15)19(21)22)17(20)18-13-7-6-12(23-2)10-16(13)24-3/h5-10H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWHVLPTJFODII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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